N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, methoxy, and carbamothioyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid and 4-aminophenyl isobutyramide.
Formation of Intermediate: The carboxylic acid group of 3,5-dichloro-4-methoxybenzoic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acyl chloride intermediate is then reacted with 4-aminophenyl isobutyramide in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Thioamide Formation: Finally, the amide is treated with Lawesson’s reagent to introduce the thioamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of 3,5-dichloro-4-hydroxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as proteins or nucleic acids, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methoxybenzoic acid: Shares the chloro and methoxy substitutions but lacks the amide and thioamide groups.
4-Aminophenyl isobutyramide: Contains the isobutyramide group but lacks the benzamide core and other substitutions.
Uniqueness
N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C19H19Cl2N3O3S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxy-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O3S/c1-10(2)17(25)22-12-4-6-13(7-5-12)23-19(28)24-18(26)11-8-14(20)16(27-3)15(21)9-11/h4-10H,1-3H3,(H,22,25)(H2,23,24,26,28) |
InChI Key |
LPXDPHSWPPFGRK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Origin of Product |
United States |
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